
Carbocisteine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbocisteine is synthesized through the alkylation of L-cysteine with chloroacetic acid. The reaction typically involves the following steps:
- Dissolving L-cysteine in water.
- Adding chloroacetic acid to the solution.
- Adjusting the pH to around 7.5-9.5 using sodium hydroxide.
- Maintaining the reaction temperature between 15-35°C.
- Allowing the reaction to proceed for 0.5-1.5 hours .
Industrial Production Methods: In industrial settings, this compound is produced by reacting L-cysteine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carbocisteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: The thiol group in this compound can be reduced to form free thiol groups.
Substitution: The carboxymethyl group can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various alkylating agents.
Major Products:
Oxidation: Disulfide-linked this compound dimers.
Reduction: Free thiol-containing this compound.
Substitution: Alkylated this compound derivatives.
Aplicaciones Científicas De Investigación
Chronic Obstructive Pulmonary Disease (COPD)
Carbocisteine has been extensively studied for its effectiveness in managing COPD. A systematic review involving randomized controlled trials indicated that long-term use of this compound significantly reduces the rate of exacerbations and improves patients' quality of life. Specifically, it was found that:
- Exacerbation Rate : The risk of total exacerbations decreased by 0.43 compared to placebo (95% CI -0.57 to -0.29, P<0.01) .
- Quality of Life Improvement : Patients reported a significant enhancement in their quality of life scores .
Viral Respiratory Infections
This compound has shown promise in reducing the severity and duration of symptoms associated with viral respiratory infections, such as those caused by rhinoviruses. Research indicates that:
- Cytokine Production : this compound decreases baseline cytokine levels (e.g., IL-6, IL-8) prior to viral infection, which may mitigate the inflammatory response .
- Viral Load Reduction : It significantly lowers viral titers in infected cells and reduces susceptibility to viral infections .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound effectively suppresses TNF-α-induced inflammation in human lung epithelial cells by inhibiting key signaling pathways such as NF-κB and ERK1/2 MAPK . This anti-inflammatory action is crucial for managing chronic respiratory diseases where inflammation plays a pivotal role.
Case Study 1: this compound-Induced Pneumonia
A notable case involved a patient with CATCH22 syndrome who developed pneumonia after taking this compound for acute bronchitis. The diagnosis was confirmed through a drug-induced lymphocyte stimulation test, indicating a direct link between this compound and the adverse reaction . This case underscores the importance of monitoring for potential side effects even with commonly used medications.
Case Study 2: Efficacy in COPD Models
In animal studies, this compound administration resulted in significant improvements in lung function and reduced inflammation in COPD models induced by lipopolysaccharide exposure. The treatment not only restored normal mucus levels but also protected against emphysema . These findings support its therapeutic role in chronic lung diseases.
Summary of Findings
Mecanismo De Acción
Carbocisteine works by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing the viscosity of mucus and making it easier to expel. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in the respiratory tract. The primary molecular targets include mucus glycoproteins and reactive oxygen species .
Comparación Con Compuestos Similares
- N-acetylcysteine
- Erdosteine
- Bromhexine
- Ambroxol
Carbocisteine stands out due to its dual action as a mucolytic and antioxidant, making it a valuable therapeutic agent in respiratory medicine.
Actividad Biológica
Carbocisteine, a thioether compound, is primarily recognized for its mucolytic properties, facilitating the clearance of mucus in respiratory conditions. However, its biological activity extends beyond mucolysis, encompassing anti-inflammatory, antioxidant, and antiviral effects. This article delves into the diverse biological activities of this compound, supported by case studies and research findings.
1. Mucolytic Activity
this compound acts as a mucolytic agent by altering the viscosity and elasticity of mucus, thereby enhancing its clearance from the respiratory tract. This action is crucial in managing conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis.
2. Anti-Inflammatory Effects
Research indicates that this compound exerts significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For instance, it has been shown to reduce levels of interleukin (IL)-6 and IL-8 in response to inflammatory stimuli like TNF-α in A549 cells. This inhibition occurs via suppression of the NF-κB and ERK1/2 MAPK signaling pathways, which are critical in mediating inflammatory responses .
3. Antioxidant Properties
this compound also demonstrates antioxidant capabilities by scavenging reactive oxygen species (ROS) and promoting the expression of protective enzymes such as glutathione peroxidase (GSH) and heme oxygenase-1 (HO-1). These actions contribute to cellular protection against oxidative stress, particularly in lung tissues exposed to harmful agents like cigarette smoke .
4. Antiviral Activity
Notably, this compound has been found to inhibit rhinovirus infections by blocking viral RNA entry into endosomes. It significantly reduces viral titers and cytokine production associated with respiratory infections, showcasing its potential as an adjunct therapy in viral respiratory diseases .
Table 1: Summary of Clinical Studies on this compound
Case Studies
Case Study 1: Efficacy in COPD Management
A systematic review highlighted the long-term benefits of this compound in COPD management. Patients receiving this compound exhibited a statistically significant reduction in exacerbation rates compared to those on placebo treatments . The meta-analysis indicated an odds ratio (OR) of 0.45 for poor general condition favoring this compound intervention (p = 0.013), showcasing its clinical relevance .
Case Study 2: Viral Infection Mitigation
In vitro studies demonstrated that this compound could mitigate rhinovirus infections by reducing viral replication and inflammatory cytokines such as IL-6 and IL-8 post-infection. This suggests a dual role in both preventing viral entry and modulating the inflammatory response following infection .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-95-2 | |
Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110060 | |
Record name | S-(Carboxymethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6g/L | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-23-3 | |
Record name | Carbocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbocysteine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-(Carboxymethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbocisteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.